N-(3,4,5-trimethoxybenzyl)cyclopentanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(3,4,5-trimethoxybenzyl)cyclopentanamine involves several chemical reactions aimed at combining the trimethoxybenzyl group with the cyclopentanamine moiety. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride demonstrates the use of sodium methoxide catalyzed aldol condensation and catalytic reduction to form related compounds with significant yields (Jarboe et al., 1978). This method highlights the typical approach to synthesizing such compounds, involving intermediate formation followed by reduction and functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3,4,5-trimethoxybenzyl)cyclopentanamine has been elucidated through techniques such as X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the conformational preferences. For example, the analysis of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine indicates a trans configuration around the central C=N functional bond and the presence of C–H…O hydrogen bonds and π–π stacking interactions stabilizing the crystal structure (Jian Li et al., 2009). These structural features are crucial for understanding the chemical behavior and potential reactivity of the compound.
Chemical Reactions and Properties
Chemical reactions involving N-(3,4,5-trimethoxybenzyl)cyclopentanamine and its derivatives are influenced by the functional groups present in the molecule. These compounds participate in various reactions, such as cyclopalladation, highlighting the reactivity of the benzylamine component with transition metals (Takeyoshi Yagyu et al., 1998). Additionally, the trimethoxybenzyl group can influence the electronic properties of the molecule, affecting its reactivity in synthetic applications.
Physical Properties Analysis
The physical properties of N-(3,4,5-trimethoxybenzyl)cyclopentanamine derivatives, such as solubility, melting point, and crystal structure, are critical for their handling and application in various fields. These properties are determined by the molecular structure and the intermolecular interactions within the crystal lattice. The crystallographic analysis provides detailed information about the arrangement of molecules in the solid state and their interaction patterns, which are essential for predicting solubility and stability (Yi-feng Sun et al., 2008).
Chemical Properties Analysis
The chemical properties of N-(3,4,5-trimethoxybenzyl)cyclopentanamine are influenced by its functional groups, which determine its reactivity towards nucleophiles, electrophiles, and other chemical agents. The presence of the trimethoxybenzyl group can modulate the electron density on the cyclopentanamine ring, affecting its nucleophilicity and potential for participating in chemical reactions. Studies on related compounds provide insights into their reactivity patterns, such as the potential for forming complexes with metals or undergoing substitution reactions (A. Tella & J. Obaleye, 2011).
Scientific Research Applications
Antitumor Activity and Tubulin Polymerization Inhibition
Research has shown that compounds like N-(3,4,5-trimethoxybenzyl)cyclopentanamine exhibit significant antitumor properties. For example, a study by Cushman et al. (1993) synthesized a series of N-(3,4,5-trimethoxybenzyl)aniline salts and evaluated them for cytotoxic and antimitotic activities. These compounds, by inhibiting tubulin polymerization, showed cytotoxicity for a variety of cancer cell lines. The study found a correlation between the size of the substituent in the aniline ring and the potency of antitubulin activity and cytotoxicity (Cushman, He, Lin, & Hamel, 1993).
Antiplasmodial Activity
Tella and Obaleye (2011) synthesized Co(II) and Cd(II) complexes of 5-(3,4,5-trimethoxybenzyl) pyrimidine-2,4-diamine (Trimethoprim) and evaluated their antiplasmodial activity. The study found that these complexes are less active than the parent ligand but are non-toxic (Tella & Obaleye, 2011).
Antioxidant Activity
A study by Kareem et al. (2016) focused on the synthesis of heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, known for free radical scavenging. The study evaluated their antioxidant activities using DPPH and Ferric Reducing Antioxidant Power assays. The results showed that these compounds are highly active in both antioxidant assays, particularly the thiosemicarbazide derivatives (Kareem, Nordin, Heidelberg, Abdul-Aziz, & Ariffin, 2016).
Iron Chelation for Oxidative Damage Protection
Galey et al. (2000) explored the use of N,N'-bis(3,4,5-trimethoxybenzyl)ethylenediamine-N,N'-diacetic acid as a new type of iron chelator for protection against oxidative damage. The compound was effective in protecting biological molecules against oxidative damage in vitro and in cells, suggesting its potential for managing oxidative stress (Galey, Destree, Dumats, Genard, & Tachon, 2000).
Tubulin Binding and Microtubule Inhibition
Odlo et al. (2010) synthesized a series of 1,2,3-triazole analogs of combretastatin A-4, which included compounds with 3,4,5-trimethoxyphenyl groups. These compounds demonstrated potential as microtubule-binding agents, showing activity in cytotoxicity and tubulin inhibition studies (Odlo, Fournier-dit-Chabert, Ducki, Gani, Sylte, & Hansen, 2010).
properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMOQGSLWYTQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349441 | |
Record name | N-(3,4,5-trimethoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5-trimethoxybenzyl)cyclopentanamine | |
CAS RN |
418778-32-2 | |
Record name | N-(3,4,5-trimethoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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